![molecular formula C7H6N2O4 B1581701 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone CAS No. 77415-70-4](/img/structure/B1581701.png)
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone
Vue d'ensemble
Description
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone is a heterocyclic compound with the molecular formula C7H6N2O4 and a molecular weight of 182.13 g/mol This compound is characterized by its unique spiro structure, which consists of two nitrogen atoms and four carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with diethyl oxalate in the presence of a base, followed by cyclization to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The nitrogen atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
2,7-Diazaspiro[4.4]nonane: This compound shares the spiro structure but lacks the carbonyl groups.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound has a similar spiro structure but contains oxygen atoms instead of nitrogen.
Uniqueness: 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone is unique due to its combination of nitrogen atoms and carbonyl groups in a spiro structure. This unique arrangement imparts specific chemical and biological properties that are not observed in similar compounds .
Propriétés
IUPAC Name |
2,7-diazaspiro[4.4]nonane-1,3,6,8-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-3-1-7(5(12)8-3)2-4(11)9-6(7)13/h1-2H2,(H,8,10,12)(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHORDZQESMHPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)C12CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331041 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77415-70-4 | |
| Record name | 2,7-Diazaspiro[4.4]nonane-1,3,6,8-tetraone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80331041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


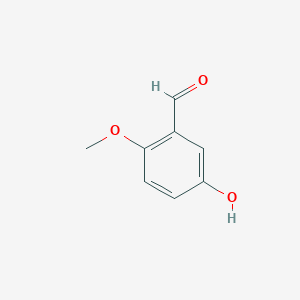
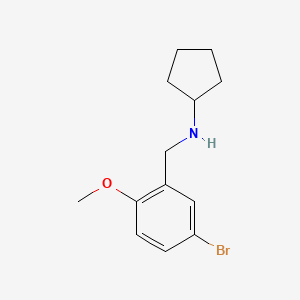
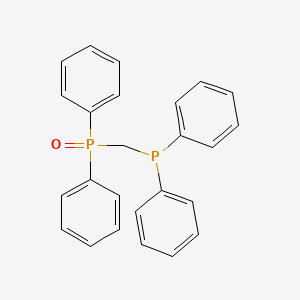
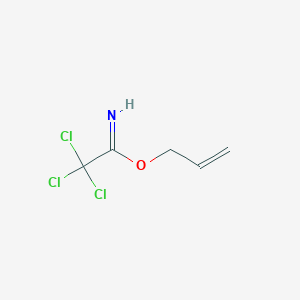
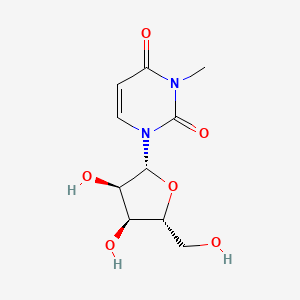
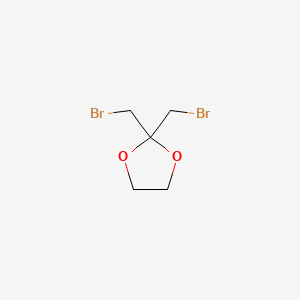
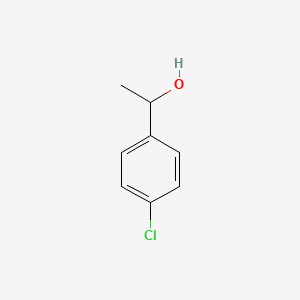
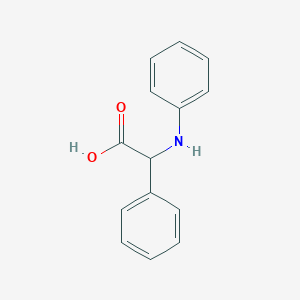
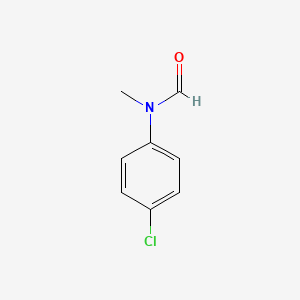
![N-[4-(2-bromopropanoyl)phenyl]acetamide](/img/structure/B1581636.png)
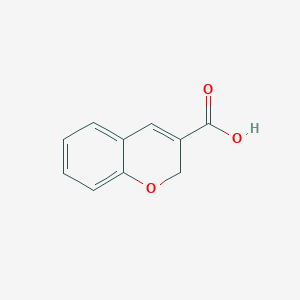
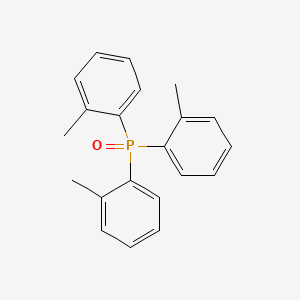
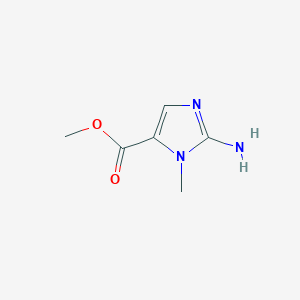
![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)
